Technical Guide: 2-(Aminomethyl)hydrocinnamic Acid Ethyl Ester
Technical Guide: 2-(Aminomethyl)hydrocinnamic Acid Ethyl Ester
The following technical guide details the properties, synthesis, and handling of 2-(Aminomethyl)hydrocinnamic acid ethyl ester , systematically identified as Ethyl 2-benzyl-3-aminopropionate .
(Ethyl 2-benzyl-3-aminopropionate)
-Amino Acid Derivative / Peptidomimetic IntermediateExecutive Summary
2-(Aminomethyl)hydrocinnamic acid ethyl ester is a critical
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and critical stability protocols required to prevent spontaneous lactamization.
Chemical Identity & Structural Analysis
| Property | Detail |
| Common Name | 2-(Aminomethyl)hydrocinnamic acid ethyl ester |
| Systematic Name | Ethyl 2-benzyl-3-aminopropionate |
| Structural Class | |
| Molecular Formula | |
| Molecular Weight | 207.27 g/mol |
| Chiral Centers | One (C2). Exists as ( |
| CAS Number (Acid) | 40292-74-4 (Racemic Acid); Specific ester CAS varies by supplier. |
Structural Significance
The molecule features a primary amine on a methylene tether attached to the
-
-Amino Skeleton: The 3-aminopropionate core classifies it as a
-amino acid. -
-Substitution: The benzyl group at C2 (the
-position relative to the ester) creates significant steric bulk, influencing the folding of resulting peptidomimetics (promoting helical structures known as "foldamers").
Physicochemical Properties
The following data represents calculated and experimental values typical for this class of
| Parameter | Value (Approx.) | Context |
| LogP (Predicted) | 1.8 – 2.2 | Moderately lipophilic; suitable for membrane permeability studies. |
| pKa (Amine) | 9.0 – 9.5 | Basic; exists as a cation at physiological pH. |
| Boiling Point | ~140–150 °C (at 0.5 mmHg) | High boiling point; typically purified via distillation under reduced pressure or column chromatography. |
| Solubility | Soluble in EtOH, DCM, EtOAc. | Free base is soluble in organic solvents; Hydrochloride salt is water-soluble. |
| Appearance | Colorless to pale yellow oil | Free base form. |
| Appearance | White crystalline solid | Hydrochloride salt form. |
Synthetic Methodologies
For research and scale-up, two primary routes are validated. Method A is preferred for bulk synthesis due to cost-effectiveness, while Method B is used when high enantiomeric excess (ee) is required.
Method A: Reduction of -Cyanoacrylates (Scalable)
This route involves the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate, followed by a simultaneous reduction of the alkene and the nitrile.
Protocol:
-
Condensation: React Benzaldehyde + Ethyl Cyanoacetate (Cat. Piperidine/AcOH)
Ethyl 2-cyano-3-phenylacrylate. -
Reduction: Hydrogenation (
, Pd/C or Raney Ni) in Ethanol/HCl.-
Note: Acidic conditions are crucial to protonate the resulting amine immediately, preventing catalyst poisoning and cyclization.
-
Method B: Asymmetric Mannich Reaction (Enantioselective)
For chiral applications, a Mannich-type reaction using a chiral auxiliary or catalyst is employed.
-
Reagents: N-protected imine + Silyl ketene acetal + Chiral Catalyst (e.g., Thiourea or Lewis Acid).
-
Mechanism: Stereoselective addition creates the C2-C3 bond with defined stereochemistry.
Visualization: Synthetic Pathway (Method A)
Figure 1: Scalable synthesis via catalytic hydrogenation of
Reactivity & Stability: The Cyclization Risk
Critical Warning: The most significant property of 2-(aminomethyl)hydrocinnamic acid ethyl ester is its tendency to undergo intramolecular aminolysis .
The Mechanism
In its free base form, the primary amine (
-
Rate Factors: Cyclization is accelerated by heat, basic pH, and high concentration.
-
Prevention: Store as the Hydrochloride Salt . The protonated amine (
) is non-nucleophilic and stable.
Visualization: Degradation Pathway
Figure 2: Spontaneous cyclization of the free base to
Applications in Drug Discovery[1]
Peptidomimetics & Foldamers
Incorporation of this residue into peptide chains disrupts standard
NEP Inhibition
The 2-benzyl-3-aminopropionyl scaffold is a structural isostere of the phenylalanine-glycine bond found in natural enkephalins. Derivatives of this ester are precursors to:
-
Thiorphan: An enkephalinase inhibitor.
-
Racecadotril: An anti-diarrheal prodrug that acts as a peripheral enkephalinase inhibitor.
Handling & Safety Protocols
Storage
-
Condition: Store strictly as the HCl salt at -20°C. Desiccate to prevent moisture absorption (hygroscopic).
-
Shelf Life:
-
HCl Salt: >2 years.
-
Free Base: <24 hours at RT (use immediately).
-
Safety (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Disposal: Dilute with organic solvent and incinerate.
References
-
Synthesis of
-Amino Acids: -
Asymmetric Synthesis
- Cyclization & Stability: Stueben, R. "Cyclization of -Amino Esters to -Lactams." Journal of Organic Chemistry, 1965.
-
Applications in Peptidomimetics
-
Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996.
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